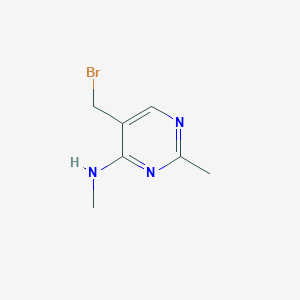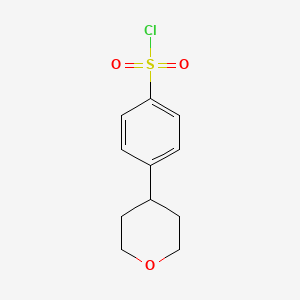
4-(Tetrahydro-2H-pyran-4-yl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tetrahydro-2H-pyran-4-yl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C11H13ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tetrahydro-2H-pyran-4-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(tetrahydro-2H-pyran-4-yl)benzene-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(tetrahydro-2H-pyran-4-yl)benzene-1-sulfonic acid+SOCl2→4-(tetrahydro-2H-pyran-4-yl)benzene-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Tetrahydro-2H-pyran-4-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonic acid or sulfonamide under specific conditions.
Oxidation: Although less common, oxidation reactions can modify the tetrahydro-2H-pyran ring or the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by the reduction of the sulfonyl chloride group.
Aplicaciones Científicas De Investigación
4-(Tetrahydro-2H-pyran-4-yl)benzene-1-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biological Studies: Used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Material Science: Employed in the preparation of functionalized polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(tetrahydro-2H-pyran-4-yl)benzene-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting sulfonamide or sulfonate ester derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the nature of the nucleophile and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of the tetrahydro-2H-pyran ring.
4-(Tetrahydro-2H-pyran-4-yl)ethanone: Contains a ketone group instead of the sulfonyl chloride group.
Uniqueness
4-(Tetrahydro-2H-pyran-4-yl)benzene-1-sulfonyl chloride is unique due to the presence of both the tetrahydro-2H-pyran ring and the sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C11H13ClO3S |
|---|---|
Peso molecular |
260.74 g/mol |
Nombre IUPAC |
4-(oxan-4-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H13ClO3S/c12-16(13,14)11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-4,10H,5-8H2 |
Clave InChI |
RPKLMPCLRCOKLC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=CC=C(C=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


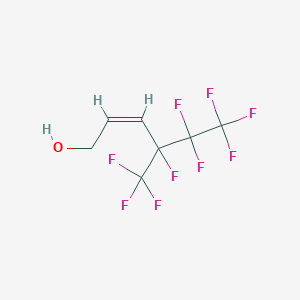

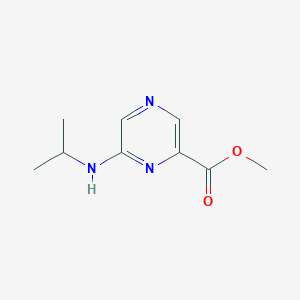
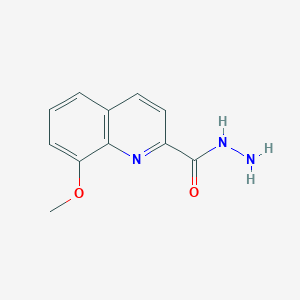
![8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13115950.png)
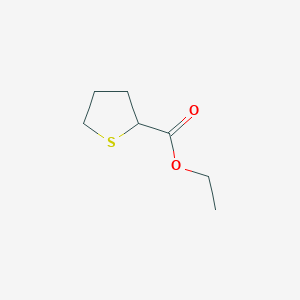
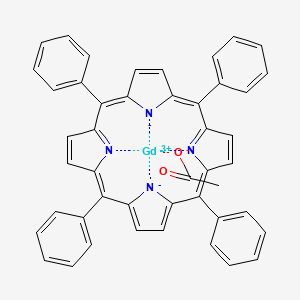

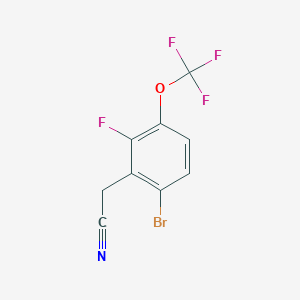
![3-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B13115994.png)

